CGP35348

Description

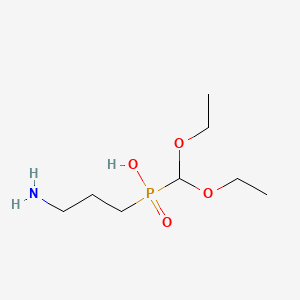

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-aminopropyl(diethoxymethyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO4P/c1-3-12-8(13-4-2)14(10,11)7-5-6-9/h8H,3-7,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIVUOWTHWIXFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)P(=O)(CCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70154064 | |

| Record name | P-(3-Aminopropyl)-P-diethoxymethylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123690-79-9 | |

| Record name | P-(3-Aminopropyl)-P-(diethoxymethyl)phosphinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123690-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cgp 35348 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123690799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-(3-Aminopropyl)-P-diethoxymethylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGP-35348 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TI61875H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of CGP35348: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP35348 is a potent and selective antagonist of the γ-aminobutyric acid type B (GABA-B) receptor. As a centrally active compound capable of crossing the blood-brain barrier, it has become an invaluable pharmacological tool for elucidating the physiological roles of GABA-B receptors in the central nervous system. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize its activity.

Primary Pharmacological Target: The GABA-B Receptor

This compound exerts its effects by directly interacting with and blocking the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates the slow and prolonged inhibitory effects of GABA.

Receptor Binding and Affinity

This compound is a competitive antagonist, meaning it binds to the same site as the endogenous agonist, GABA, thereby preventing receptor activation. It exhibits selectivity for the GABA-B receptor with negligible affinity for other neurotransmitter receptors.[1] The inhibitory potency of this compound is well-characterized, with a half-maximal inhibitory concentration (IC50) of 34 µM in rat cortical membranes.[2][3][4] Notably, this compound displays a higher affinity for postsynaptic GABA-B receptors compared to their presynaptic counterparts.[2][3]

Table 1: Quantitative Data for this compound Activity

| Parameter | Value | Species/Tissue | Reference |

| IC50 | 34 µM | Rat cortical membranes | [2][3][4] |

Molecular Mechanism of Action and Downstream Signaling

Activation of the GABA-B receptor by GABA initiates a cascade of intracellular events leading to neuronal inhibition. This compound, by blocking this initial step, prevents these downstream effects.

Antagonism of G-protein Coupling and Second Messenger Systems

The GABA-B receptor is coupled to inhibitory G-proteins of the Gi/o family.[5] Upon agonist binding, the G-protein dissociates into its Gα and Gβγ subunits, which then modulate the activity of effector proteins. This compound prevents this dissociation.

One of the key downstream effects of GABA-B receptor activation is the inhibition of adenylyl cyclase , which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1] By antagonizing the GABA-B receptor, this compound prevents this reduction in cAMP, thereby influencing the activity of protein kinase A (PKA) and other cAMP-dependent pathways.[1]

Modulation of Ion Channel Activity

The Gβγ subunit released upon GABA-B receptor activation directly modulates the activity of ion channels, leading to a hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. This compound blocks these effects:

-

Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: GABA-B receptor activation leads to the opening of GIRK channels, causing an efflux of potassium ions and hyperpolarization. This compound prevents this baclofen-induced activation of GIRK channels.[6]

-

Inhibition of voltage-gated calcium channels (VGCCs): Presynaptic GABA-B receptor activation inhibits calcium influx through VGCCs, which is a key step in neurotransmitter release. By blocking these receptors, this compound can prevent the inhibition of neurotransmitter release.[5]

The following diagram illustrates the canonical GABA-B receptor signaling pathway and the point of intervention for this compound.

Physiological Consequences of GABA-B Receptor Antagonism

By blocking the inhibitory actions of GABA at GABA-B receptors, this compound leads to a net increase in neuronal excitability. This has been demonstrated in a variety of experimental paradigms:

-

Electrophysiology: this compound blocks the late inhibitory postsynaptic potential (IPSP) in hippocampal slices and antagonizes the membrane hyperpolarization induced by the GABA-B agonist, baclofen.[1][7]

-

Neurotransmitter Release: In vivo microdialysis studies have shown that this compound can increase the extracellular levels of neurotransmitters like glutamate by blocking presynaptic GABA-B autoreceptors.[8]

-

Behavioral Studies: this compound has been shown to prevent the antinociceptive and muscle-relaxant effects of baclofen.[9][10] It can also induce hypersensitivity to mechanical stimuli and has been observed to influence learning and memory processes.[11] In models of epilepsy, this compound can reduce the occurrence of spike-wave bursts.[12]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of established experimental techniques. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the GABA-B receptor.

Objective: To determine the IC50 value of this compound for the GABA-B receptor.

Materials:

-

Rat cortical tissue

-

Radiolabeled GABA-B receptor ligand (e.g., [³H]GABA or a specific antagonist like [³H]CGP54626)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail and counter

Methodology:

-

Membrane Preparation:

-

Homogenize rat cortical tissue in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of unlabeled GABA or another potent GABA-B agonist/antagonist.

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of this compound on the electrical properties of individual neurons.

Objective: To determine if this compound can block baclofen-induced outward currents in hippocampal neurons.

Materials:

-

Rat hippocampal slices

-

Artificial cerebrospinal fluid (aCSF)

-

Internal pipette solution

-

Baclofen

-

This compound

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Methodology:

-

Slice Preparation:

-

Anesthetize a rat and perfuse transcardially with ice-cold, oxygenated aCSF.

-

Rapidly dissect the brain and prepare acute hippocampal slices (e.g., 300-400 µm thick) using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least one hour.

-

-

Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Using a microscope, identify a pyramidal neuron in the CA1 region.

-

Approach the neuron with a glass micropipette filled with internal solution and form a high-resistance seal (gigaohm seal).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential (e.g., -70 mV) and record baseline currents.

-

-

Drug Application:

-

Perfuse the slice with aCSF containing a known concentration of baclofen to induce an outward current.

-

Once a stable baclofen-induced current is observed, co-apply this compound with baclofen.

-

Observe the effect of this compound on the baclofen-induced current.

-

Wash out the drugs to allow the current to return to baseline.

-

-

Data Analysis:

-

Measure the amplitude of the outward current before and after the application of baclofen and this compound.

-

Quantify the degree of antagonism by this compound.

-

Conclusion

This compound is a well-characterized, selective antagonist of the GABA-B receptor. Its mechanism of action involves the direct blockade of GABA binding, leading to the prevention of Gi/o protein activation and the subsequent downstream signaling events, including the modulation of adenylyl cyclase and ion channel activity. This antagonism results in a disinhibition of neuronal activity, which has been demonstrated through a variety of in vitro and in vivo experimental approaches. As a brain-penetrant compound, this compound remains a critical tool for investigating the multifaceted roles of GABA-B receptors in health and disease, and for the development of novel therapeutics targeting the GABAergic system.

References

- 1. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CGP 35348 [sigmaaldrich.com]

- 3. CGP 35348 | GABAB Receptors | Tocris Bioscience [tocris.com]

- 4. CGP 35348 | GABAB receptor antagonist | Hello Bio [hellobio.com]

- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of synaptically elicited GABAB responses using patch-clamp recordings in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo microdialysis study of GABA(A) and GABA(B) receptors modulating the glutamate receptor/NO/cyclic GMP pathway in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CGP 35348, a new GABAB antagonist, prevents antinociception and muscle-relaxant effect induced by baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CGP 35348, a new GABAB antagonist, prevents antinociception and muscle-relaxant effect induced by baclofen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The selective GABAB antagonist CGP-35348 blocks spike-wave bursts in the cholesterol synthesis rat absence epilepsy model - PubMed [pubmed.ncbi.nlm.nih.gov]

CGP35348: A Technical Guide to a Selective GABA-B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP35348 is a potent and selective antagonist of the γ-aminobutyric acid type B (GABA-B) receptor, the primary metabotropic receptor for the main inhibitory neurotransmitter in the central nervous system, GABA. As a brain-penetrant compound, this compound has been an invaluable pharmacological tool for elucidating the physiological and pathological roles of GABA-B receptors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and a visualization of the associated signaling pathways. The information presented herein is intended to support researchers and drug development professionals in the effective utilization of this compound for their scientific investigations.

Introduction

This compound, with the IUPAC name (3-Aminopropyl)(diethoxymethyl)phosphinic acid, is a synthetic organic compound that acts as a competitive antagonist at GABA-B receptors.[1] Its ability to cross the blood-brain barrier has made it a widely used tool in both in vitro and in vivo studies to investigate the diverse functions of GABA-B receptors, which are implicated in a range of neurological and psychiatric conditions.

Mechanism of Action

This compound exerts its effects by competitively binding to the orthosteric site on the GABA-B1 subunit of the heterodimeric GABA-B receptor, thereby preventing the binding of the endogenous agonist, GABA.[2][3] This blockade inhibits the downstream signaling cascade typically initiated by GABA-B receptor activation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Species/Tissue | Notes |

| IC₅₀ | 34 µM | Rat cortical membranes | Concentration causing 50% inhibition of radioligand binding.[4] |

| Apparent pA₂ | 9.0 - 9.3 | Rat spinal cord | A measure of the potency of a competitive antagonist.[5] |

| Kᵢ | 28 µM | Human GABA-B receptors | Determined by displacement of [³H]-CGP54626.[2] |

Table 2: In Vivo Efficacy and Dosage

| Animal Model | Dosing (Route) | Observed Effect | Reference |

| Mouse | 60-100 mg/kg (i.p.) | Prevention of baclofen-induced antinociception. | [6] |

| Mouse | 0.5-2.5 µg (i.c.v.) | Prevention of baclofen-induced antinociception. | [6] |

| Mouse | 400 mg/kg (i.p.) | Antagonism of GHBA- and baclofen-induced decrease in locomotor activity and increase in forebrain dopamine. | [7] |

| Rat | 3-30 µg (i.t.) | Dose-dependent antagonism of baclofen-induced antinociception. | [5] |

| Rat | 0.3-1 mM (intrahippocampal perfusion) | Evoked increases of extracellular cGMP. | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the characterization of this compound.

Radioligand Binding Assay (Competition)

This protocol is adapted from standard receptor binding assay procedures and is suitable for determining the binding affinity (Kᵢ) of this compound for the GABA-B receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound by measuring its ability to displace a specific radioligand from GABA-B receptors.

Materials:

-

Rat cortical membranes (or other tissue/cell line expressing GABA-B receptors)

-

[³H]-CGP54626 (or other suitable GABA-B receptor radioligand)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Unlabeled GABA (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed concentration of [³H]-CGP54626 (typically at or below its Kₑ).

-

A range of concentrations of this compound.

-

For total binding wells, add buffer instead of this compound.

-

For non-specific binding wells, add a saturating concentration of unlabeled GABA.

-

Add the prepared membrane suspension to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure the effect of this compound on extracellular neurotransmitter levels in a specific brain region.

Objective: To assess the in vivo effect of this compound on the extracellular concentrations of neurotransmitters, such as dopamine or GABA, in a freely moving animal.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

HPLC system with an appropriate detector (e.g., electrochemical or fluorescence)

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

Anesthetic

Procedure:

-

Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., striatum, hippocampus). Allow the animal to recover from surgery.

-

Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector to establish a stable baseline of the neurotransmitter of interest.

-

Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Post-Drug Collection: Continue to collect dialysate samples to monitor the changes in neurotransmitter levels following drug administration.

-

Sample Analysis: Analyze the collected dialysate samples using HPLC to separate and quantify the neurotransmitter of interest.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot the data over time to visualize the effect of this compound.

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol outlines the procedure for recording the late inhibitory postsynaptic potential (IPSP) and assessing the effect of this compound in brain slices.

Objective: To determine if this compound can block the late, GABA-B receptor-mediated component of the inhibitory postsynaptic potential.

Materials:

-

Vibratome

-

Brain slice chamber

-

Micromanipulators

-

Patch-clamp amplifier and data acquisition system

-

Glass micropipettes

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution

-

Stimulating electrode

-

This compound

Procedure:

-

Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from a rodent using a vibratome in ice-cold, oxygenated aCSF.

-

Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at physiological temperature.

-

Whole-Cell Recording: Using a micromanipulator, approach a neuron with a glass micropipette filled with intracellular solution. Establish a whole-cell patch-clamp recording.

-

IPSP Evocation: Place a stimulating electrode in a region that provides inhibitory input to the recorded neuron. Deliver electrical stimuli to evoke postsynaptic potentials. The recording will typically show an early, fast GABA-A receptor-mediated IPSP followed by a late, slow GABA-B receptor-mediated IPSP.

-

Drug Application: After obtaining a stable baseline of evoked IPSPs, perfuse the slice with aCSF containing this compound.

-

Data Acquisition: Continue to evoke and record IPSPs during the application of this compound.

-

Data Analysis: Compare the amplitude and duration of the late component of the IPSP before and after the application of this compound to determine the extent of blockade.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with this compound and GABA-B receptors.

References

- 1. CGP-35348 - Wikipedia [en.wikipedia.org]

- 2. Characterization of [3H]-CGP54626A binding to heterodimeric GABAB receptors stably expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor [frontiersin.org]

- 4. CGP 35348 [sigmaaldrich.com]

- 5. Antagonism of L-baclofen-induced antinociception by CGP 35348 in the spinal cord of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CGP 35348, a new GABAB antagonist, prevents antinociception and muscle-relaxant effect induced by baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The GABAB-receptor antagonist, CGP 35348, antagonises gamma-hydroxybutyrate- and baclofen-induced alterations in locomotor activity and forebrain dopamine levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo microdialysis study of GABA(A) and GABA(B) receptors modulating the glutamate receptor/NO/cyclic GMP pathway in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

The GABA-B Receptor Antagonist CGP35348: A Technical Guide to its Effects on Synaptic Plasticity and Long-Term Potentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of CGP35348, a selective GABA-B receptor antagonist, on synaptic plasticity, with a particular focus on Long-Term Potentiation (LTP). This compound has emerged as a critical tool for dissecting the role of GABA-B receptor-mediated inhibition in the induction and maintenance of synaptic plasticity. This document details the dose-dependent and stimulation-protocol-dependent effects of this compound on LTP, outlines relevant experimental methodologies, and illustrates the underlying signaling pathways. The quantitative data from key studies are summarized in structured tables for comparative analysis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development investigating synaptic plasticity and associated therapeutic targets.

Introduction: The Role of GABA-B Receptors in Synaptic Plasticity

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting through two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects.[1] They are found on both presynaptic and postsynaptic membranes and play a crucial role in modulating neuronal excitability and synaptic transmission.[2]

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Long-Term Potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously, is a primary model for studying the cellular basis of learning and memory.

The involvement of GABAergic inhibition in regulating the threshold and magnitude of LTP is well-established. GABA-B receptors, in particular, have a significant influence on the induction of LTP. Their activation can hyperpolarize the postsynaptic membrane and reduce presynaptic neurotransmitter release, thereby increasing the threshold for LTP induction.[3]

This compound: A Selective GABA-B Receptor Antagonist

This compound is a selective antagonist of GABA-B receptors with a significantly higher affinity for postsynaptic receptors compared to presynaptic autoreceptors.[4] This differential affinity makes it a valuable pharmacological tool to dissect the distinct roles of pre- and postsynaptic GABA-B receptors in synaptic plasticity. This compound has an IC50 of 34 μM for GABA-B receptors and is known to be a centrally active blocker of these receptors.[5]

Effects of this compound on Long-Term Potentiation (LTP)

The effects of this compound on LTP are highly dependent on both the concentration of the antagonist and the stimulation protocol used to induce LTP. The two most common protocols are Theta Burst Stimulation (TBS), which mimics endogenous hippocampal theta rhythms, and High-Frequency Stimulation (HFS), a more artificial, high-intensity stimulation.

Dose-Dependent Effects with Theta Burst Stimulation (TBS)

When LTP is induced using TBS, this compound exhibits a bell-shaped dose-response curve. At lower to intermediate concentrations, it facilitates LTP, while at high concentrations, it suppresses LTP.[4] This is attributed to the differential blockade of postsynaptic versus presynaptic GABA-B receptors.

-

Facilitation at Lower Concentrations: At concentrations that preferentially block postsynaptic GABA-B receptors, this compound reduces the slow inhibitory postsynaptic potentials (IPSPs). This leads to greater postsynaptic depolarization during TBS, facilitating the activation of NMDA receptors and thereby enhancing LTP induction.

-

Suppression at Higher Concentrations: At higher concentrations, this compound also blocks presynaptic GABA-B autoreceptors on GABAergic interneurons. This disinhibits the interneurons, leading to increased GABA release and enhanced activation of GABA-A receptors, which can shunt the excitatory postsynaptic potentials (EPSPs) and suppress LTP induction.[4]

Monotonic Facilitation with High-Frequency Stimulation (HFS)

In contrast to TBS, the application of this compound during HFS-induced LTP results in a monotonic, dose-dependent facilitation of potentiation.[4] HFS is a very strong stimulus that can overcome the inhibitory influence of GABA-A receptors. Therefore, the primary effect of blocking postsynaptic GABA-B receptors with this compound is a reduction in the late, slow IPSP, leading to enhanced depolarization and a greater magnitude of LTP. The increased GABA-A receptor-mediated inhibition seen at high this compound concentrations is less effective at counteracting the strong depolarization induced by HFS.

Quantitative Data on this compound's Effects on LTP

The following tables summarize the quantitative data from a key study by Stäubli et al. (1999) investigating the effects of different concentrations of this compound on LTP induced by TBS and HFS in the CA1 region of rat hippocampal slices. The values represent the mean percentage change in the field excitatory postsynaptic potential (fEPSP) slope 45-50 minutes post-induction compared to the pre-induction baseline.

| Concentration of this compound | Mean fEPSP Slope (% of Baseline) - Control Site | Mean fEPSP Slope (% of Baseline) - Test Site | Mean Within-Slice Difference (Test - Control) |

| 100 µM | 125.3 ± 4.1 | 141.8 ± 5.9 | +16.5 ± 3.2 |

| 250 µM | 128.9 ± 6.2 | 151.1 ± 8.7 | +22.2 ± 5.5 |

| 500 µM | 133.1 ± 7.8 | 145.6 ± 9.1 | +12.5 ± 6.9 |

| 1000 µM | 130.5 ± 5.3 | 116.1 ± 4.9 | -14.4 ± 4.8 |

| Concentration of this compound | Mean fEPSP Slope (% of Baseline) - Control Site | Mean fEPSP Slope (% of Baseline) - Test Site | Mean Within-Slice Difference (Test - Control) |

| 100 µM | 135.2 ± 5.7 | 148.9 ± 6.8 | +13.7 ± 3.9 |

| 250 µM | 138.1 ± 6.1 | 159.3 ± 7.5 | +21.2 ± 4.8 |

| 500 µM | 140.3 ± 7.0 | 168.4 ± 8.2 | +28.1 ± 5.3 |

| 1000 µM | 142.6 ± 6.5 | 175.9 ± 9.3 | +33.3 ± 6.1 |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline typical experimental protocols for investigating the effects of this compound on LTP in hippocampal slices.

Hippocampal Slice Preparation

-

Animal Model: Adult male Sprague-Dawley rats (6-8 weeks old) are commonly used.

-

Anesthesia and Euthanasia: Animals are anesthetized with isoflurane and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.

-

aCSF Composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1.5 MgSO4, 2.5 CaCl2, and 10 D-glucose.

-

Slicing: The hippocampus is dissected out and transverse slices (400 µm thick) are prepared using a vibratome.

-

Incubation: Slices are transferred to an interface or submerged chamber containing oxygenated aCSF at room temperature (22-25°C) and allowed to recover for at least 1 hour before recording.

Electrophysiological Recording

-

Recording Chamber: Slices are placed in a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Electrodes: A stimulating electrode (e.g., bipolar tungsten) is placed in the Schaffer collateral-commissural pathway to stimulate presynaptic fibers. A recording electrode (glass micropipette filled with aCSF) is placed in the stratum radiatum of the CA1 area to record fEPSPs.

-

Baseline Recording: Baseline synaptic responses are evoked by single pulses (0.1 ms duration) delivered every 30 seconds at an intensity that elicits a fEPSP of 30-40% of the maximal response. A stable baseline is recorded for at least 20-30 minutes before drug application or LTP induction.

Drug Application

-

This compound Preparation: this compound is dissolved in aCSF to the desired final concentration.

-

Application Method: The drug is typically applied via bath perfusion, starting 15-20 minutes before the induction of LTP and continuing throughout the recording period. For localized application, pressure ejection from a micropipette can be used.[4]

LTP Induction Protocols

-

Theta Burst Stimulation (TBS): A common TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms. This entire train may be repeated 2-3 times with a 20-second interval.[6]

-

High-Frequency Stimulation (HFS): A typical HFS protocol consists of one or more trains of 100 pulses at 100 Hz, with an inter-train interval of 20-30 seconds.[6]

Data Analysis

The slope of the fEPSP is measured and plotted over time. The magnitude of LTP is typically quantified as the percentage change in the average fEPSP slope during a specific time window (e.g., 40-60 minutes) after the induction stimulus, compared to the average baseline slope.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

GABA-B Receptor Signaling Pathway

Caption: GABA-B receptor signaling at presynaptic and postsynaptic terminals.

Experimental Workflow for Investigating this compound Effects on LTP

References

- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identifying the role of pre-and postsynaptic GABAB receptors in behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABAB Receptor Antagonism: Facilitatory Effects on Memory Parallel Those on LTP Induced by TBS but Not HFS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differences in the magnitude of long-term potentiation produced by theta burst and high frequency stimulation protocols matched in stimulus number - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CGP35348 in Learning and Memory: A Technical Guide

An In-depth Examination of the Preclinical Evidence, Experimental Protocols, and Signaling Pathways for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

CGP35348, a selective and brain-penetrant antagonist of the γ-aminobutyric acid type B (GABA-B) receptor, has emerged as a critical pharmacological tool in the study of cognitive processes. By blocking the inhibitory effects of GABA at the G-protein coupled GABA-B receptor, this compound has been shown to modulate synaptic plasticity and enhance performance in various learning and memory paradigms. This technical guide provides a comprehensive overview of the role of this compound in neuroscience research, detailing its mechanism of action, summarizing key quantitative findings, and providing in-depth experimental protocols for its use in behavioral and electrophysiological studies. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the GABAergic system's role in cognition and exploring novel therapeutic avenues for cognitive disorders.

Introduction to this compound

This compound, with the chemical name (3-Aminopropyl)(diethoxymethyl)phosphinic acid, is a potent and selective antagonist of the GABA-B receptor. It has an IC50 of 34 μM in rat cortical membranes and is characterized by its ability to cross the blood-brain barrier, making it suitable for in vivo studies.[1][2] Its primary mechanism of action is the competitive blockade of GABA-B receptors, which are metabotropic receptors that, upon activation, lead to the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels through G-protein signaling.[3][4] By antagonizing these receptors, this compound effectively reduces GABAergic inhibition, a process that has been demonstrated to facilitate synaptic plasticity, a cellular correlate of learning and memory.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound on learning, memory, and synaptic plasticity.

Table 1: In Vitro and In Vivo Receptor Binding and Efficacy

| Parameter | Value | Species | Tissue/Preparation | Reference |

| IC50 | 34 μM | Rat | Cortical Membranes | [1] |

Table 2: Effective Dosages in Behavioral Studies

| Behavioral Task | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference(s) |

| Morris Water Maze | Mouse | Intraperitoneal (i.p.) | 1 mg/kg | Improved memory retention (shorter latency to find platform). | [5][6] |

| Radial Arm Maze | Rat | Intraperitoneal (i.p.) | 25 - 200 mg/kg | Enhanced memory retention (bell-shaped dose-response). | [7] |

| Passive Avoidance | Mouse | Not Specified | Not Specified | Promoted acquisition and consolidation of memory. | [8] |

| Fear Conditioning | Rat/Mouse | Intraperitoneal (i.p.) | 10 - 300 mg/kg | Modulation of fear memory (requires further specific study). | [9][10] |

Table 3: Effects on Long-Term Potentiation (LTP)

| LTP Induction Protocol | Preparation | This compound Concentration/Dose | Effect on fEPSP Slope | Reference(s) |

| Theta Burst Stimulation (TBS) | Rat Hippocampal Slices | Dose-dependent | Facilitation at intermediate doses, depression at high doses. | [7] |

| High-Frequency Stimulation (HFS) | Rat Hippocampal Slices | Monotonically increasing | Monotonic increase in potentiation with increasing dose. | [7] |

| High-Frequency Stimulation (100 Hz) | Rat Hippocampal Slices | 50 μM | Attenuated potentiation of EPSPs in specific cortical layers. | [11] |

Detailed Experimental Protocols

Morris Water Maze (MWM)

The Morris Water Maze is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory.[12]

Objective: To evaluate the effect of this compound on the acquisition, consolidation, and retrieval of spatial memory.

Materials:

-

Circular pool (120-150 cm in diameter) filled with opaque water (22-25°C).

-

Submerged escape platform (10 cm in diameter), 1-1.5 cm below the water surface.

-

Video tracking system.

-

This compound solution (e.g., 1 mg/mL in distilled water).

-

Saline solution (vehicle control).

-

Experimental animals (e.g., adult male albino mice).[5]

Procedure:

-

Habituation: For 2-3 days prior to the experiment, handle the mice and habituate them to the testing room and the water maze (allow for free swimming for 60 seconds without the platform).

-

Drug Administration:

-

Acquisition: Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle 30 minutes before the first trial of each training day.[1]

-

Consolidation: Administer this compound or vehicle immediately after the last trial of each training day.

-

Retrieval: Administer vehicle 30 minutes before each training trial. On the probe trial day, administer this compound or vehicle 30 minutes before the trial.

-

-

Training (Acquisition Phase - 4-5 days):

-

Conduct 4 trials per day for each mouse.

-

For each trial, gently place the mouse into the water facing the wall at one of four quasi-random starting positions (North, South, East, West).

-

Allow the mouse a maximum of 60-90 seconds to find the hidden platform.

-

If the mouse fails to find the platform within the allotted time, gently guide it to the platform.

-

Allow the mouse to remain on the platform for 15-30 seconds.

-

The inter-trial interval (ITI) should be consistent (e.g., 15-30 minutes).

-

-

Probe Trial (Memory Retention - 24 hours after the last training day):

-

Remove the escape platform from the pool.

-

Place the mouse in the pool at a novel starting position.

-

Allow the mouse to swim freely for 60 seconds.

-

Record the swimming path, time spent in the target quadrant (where the platform was previously located), and the number of crossings over the former platform location.

-

Data Analysis:

-

Acquisition: Analyze the escape latency (time to find the platform) and path length across training days. A decrease in these parameters indicates learning.

-

Retention: In the probe trial, analyze the percentage of time spent in the target quadrant and the number of platform location crossings. A higher value in the drug-treated group compared to the control group suggests enhanced memory.

Fear Conditioning

Fear conditioning is a form of associative learning used to assess the ability to learn and remember an association between a neutral conditioned stimulus (CS) and an aversive unconditioned stimulus (US).[13][14]

Objective: To investigate the effect of this compound on the acquisition and extinction of conditioned fear.

Materials:

-

Fear conditioning chamber with a grid floor connected to a shock generator.

-

Sound-attenuating outer chamber.

-

Video camera and software to record and score freezing behavior.

-

This compound solution.

-

Saline solution (vehicle control).

-

Experimental animals (e.g., adult male rats or mice).

Procedure:

-

Habituation: Handle the animals for several days before the experiment.

-

Drug Administration: Administer this compound (e.g., 10-300 mg/kg, i.p.) or vehicle 30 minutes before the conditioning session.

-

Conditioning (Day 1):

-

Place the animal in the conditioning chamber and allow for a 2-3 minute baseline period.

-

Present the conditioned stimulus (CS), typically an auditory cue (e.g., 80 dB tone for 20-30 seconds).

-

The unconditioned stimulus (US), a mild foot shock (e.g., 0.5-1.0 mA for 1-2 seconds), is delivered during the final moments of the CS presentation.

-

Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.

-

Remove the animal from the chamber 1-2 minutes after the final pairing.

-

-

Contextual Fear Testing (Day 2):

-

Place the animal back into the same conditioning chamber.

-

Record freezing behavior (complete absence of movement except for respiration) for 5 minutes. No CS or US is presented.

-

-

Cued Fear Testing (Day 3):

-

Place the animal in a novel context (different chamber with altered visual, tactile, and olfactory cues).

-

After a baseline period, present the CS (tone) for a sustained period (e.g., 3-5 minutes).

-

Record freezing behavior during the baseline and CS presentation periods.

-

Data Analysis:

-

Calculate the percentage of time spent freezing during each phase of the experiment.

-

Higher freezing percentages in the drug-treated group during contextual and cued testing would indicate an enhancement of fear memory acquisition.

In Vitro Long-Term Potentiation (LTP) in Hippocampal Slices

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a widely studied cellular mechanism underlying learning and memory.[15]

Objective: To determine the effect of this compound on the induction and maintenance of LTP at Schaffer collateral-CA1 synapses.

Materials:

-

Vibratome or tissue chopper.

-

Interface or submerged recording chamber.

-

Artificial cerebrospinal fluid (aCSF).

-

Bipolar stimulating electrode and glass recording microelectrode.

-

Amplifier and data acquisition system.

-

This compound.

-

Experimental animals (e.g., adult male rats).

Procedure:

-

Hippocampal Slice Preparation:

-

Anesthetize and decapitate the animal.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Dissect the hippocampus and prepare 400-500 µm thick transverse slices using a vibratome.

-

Allow slices to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Baseline Recording:

-

Deliver single test pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline fEPSP response for at least 20-30 minutes.

-

-

Drug Application:

-

Bath-apply this compound (e.g., 50 µM) to the aCSF and allow it to perfuse the slice for at least 20 minutes before LTP induction.

-

-

LTP Induction:

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.

-

-

Post-Tetanic Recording:

-

Continue recording fEPSPs at the baseline frequency for at least 60 minutes after LTP induction.

-

Data Analysis:

-

Measure the slope of the fEPSP.

-

Normalize the fEPSP slope to the pre-LTP baseline average.

-

Compare the magnitude of potentiation (percentage increase in fEPSP slope) in the presence of this compound to the control condition.

Signaling Pathways and Experimental Workflows

GABA-B Receptor Signaling Pathway in Synaptic Plasticity

The following diagram illustrates the canonical GABA-B receptor signaling pathway and how its antagonism by this compound can influence synaptic plasticity.

Caption: GABA-B receptor signaling cascade and the antagonistic action of this compound.

Experimental Workflow for Behavioral Studies

The following diagram outlines a typical workflow for a behavioral study investigating the effects of this compound on learning and memory.

Caption: A generalized workflow for in vivo learning and memory experiments with this compound.

Experimental Workflow for In Vitro Electrophysiology

This diagram illustrates the key steps in an in vitro electrophysiology experiment to assess the impact of this compound on LTP.

Caption: Standard workflow for an in vitro long-term potentiation (LTP) experiment.

Conclusion

This compound serves as an indispensable tool for elucidating the role of the GABA-B receptor in learning and memory. The collective evidence from behavioral and electrophysiological studies strongly indicates that the antagonism of GABA-B receptors by this compound can enhance cognitive processes, likely through the facilitation of synaptic plasticity. The detailed protocols and summarized data presented in this guide are intended to facilitate the design and execution of future research in this promising area. Further investigation into the precise molecular mechanisms and the therapeutic potential of targeting the GABA-B receptor system is warranted and holds promise for the development of novel treatments for cognitive impairments.

References

- 1. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential Effects of Short- and Long-Term Potentiation on Cell Firing in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. GABAB receptor modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of GABAB receptor antagonist (this compound) on learning and memory in albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CGP 35348, GABAB Receptor Antagonist, Has a Potential to Improve Neuromuscular Coordination and Spatial Learning in Albino Mouse following Neonatal Brain Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. funjournal.org [funjournal.org]

- 9. Pharmacological stimulation of infralimbic cortex after fear conditioning facilitates subsequent fear extinction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. GABAB receptor-mediated, layer-specific synaptic plasticity reorganizes gamma-frequency neocortical response to stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Accurate Measurement of Fear Memory in Pavlovian Conditioning: Resolving The Baseline Issue - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to the Impact of CGP35348 on Neuronal Excitability and Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP35348 is a selective and centrally active antagonist of the γ-aminobutyric acid type B (GABAB) receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory effects in the central nervous system. By blocking these receptors, this compound effectively modulates neuronal excitability and synaptic inhibition. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, its quantitative impact on neuronal activity, detailed experimental protocols for its study, and a visual representation of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction to this compound and GABAB Receptors

γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting on two major classes of receptors: ionotropic GABAA receptors and metabotropic GABAB receptors. GABAB receptors are heterodimeric G-protein coupled receptors (GPCRs) composed of GABAB1 and GABAB2 subunits.[1] They are located on both presynaptic and postsynaptic membranes and play a crucial role in fine-tuning neuronal excitability and synaptic transmission.

Presynaptic GABAB receptors act as autoreceptors, inhibiting the release of GABA, or as heteroreceptors, modulating the release of other neurotransmitters like glutamate. Postsynaptic GABAB receptors, upon activation by GABA, induce a slow and prolonged inhibitory postsynaptic potential (IPSP) primarily through the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[1]

This compound is a potent and selective antagonist of GABAB receptors, demonstrating an IC50 of 34 µM in rat cortical membranes.[2] Its ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies. By competitively binding to GABAB receptors, this compound prevents the inhibitory actions of GABA, leading to an overall increase in neuronal excitability.

Impact of this compound on Neuronal Excitability and Inhibition: Quantitative Data

The antagonistic action of this compound on GABAB receptors manifests in measurable changes in various parameters of neuronal activity. The following tables summarize the quantitative effects of this compound as reported in the scientific literature.

Table 1: Effect of this compound on Inhibitory Postsynaptic Potentials (IPSPs) and Currents (IPSCs)

| Parameter | Species/Brain Region | This compound Concentration | Effect | Reference |

| Late IPSP Amplitude | Rat Hippocampal Slice | 10, 30, 100 µM | Blocked membrane hyperpolarization and late IPSP induced by D/L-baclofen (10 µM) | [2] |

| GABAB Current | Adult Rat Dentate Gyrus Granule Cells | 200-800 µM | Concentration-dependent block of slow outward current | [3] |

| GABAB Current Kinetics | Adult Rat Dentate Gyrus Granule Cells | ~50% peak current reduction | No effect on activation or inactivation kinetics | [3] |

Table 2: Effect of this compound on Excitatory Postsynaptic Potentials (EPSPs) and Neuronal Firing

| Parameter | Species/Brain Region | This compound Concentration/Dose | Effect | Reference |

| Population EPSP (pEPSP2) Duration | Rat Dentate Gyrus (in vivo) | Not specified | Reduced the increased duration of pEPSP2 at 100-400 ms inter-stimulus intervals to baseline | [4] |

| Population Spike (PS2) Amplitude | Rat Dentate Gyrus (in vivo) | Not specified | Reduced the amplitude of PS2 at 50-200 ms inter-stimulus intervals | [4] |

| Spike-wave burst duration | Rat model of absence epilepsy | 100 mg/kg i.p. | 84% reduction in mean burst time | [5] |

| Locomotor Activity (antagonism of GHBA/baclofen) | Mice | 400 mg/kg, i.p. | Antagonized the decrease in locomotor activity induced by GHBA (200/800 mg/kg) and baclofen (4/16 mg/kg) | [6] |

| Forebrain Dopamine Levels (antagonism of GHBA/baclofen) | Mice | 400 mg/kg, i.p. | Antagonized the increase in dopamine concentration induced by GHBA and baclofen | [6] |

Table 3: Dose-Response Effects of this compound

| Effect | Species/Model | This compound Doses | Observation | Reference |

| Antagonism of L-baclofen effect on adenylate cyclase | Rat cortex slices | 100, 300, 1000 µM | Antagonized the potentiating effect of L-baclofen | [2] |

| Antagonism of D/L-baclofen induced hyperpolarization | Rat hippocampal slice | 10, 30, 100 µM | Blocked membrane hyperpolarization | [2] |

| Reduction of spike-wave discharges | Old rats | 100, 300, 900 mg/kg i.p. | Reduced number and duration at all doses | [7] |

| Effect on REM sleep | Old rats | 100, 300 mg/kg i.p. | Increased duration of REM sleep | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Whole-Cell Patch-Clamp Recording of Synaptic Currents

This protocol is designed to record inhibitory postsynaptic currents (IPSCs) and excitatory postsynaptic currents (EPSCs) from neurons in brain slices to assess the impact of this compound.

Materials:

-

Vibratome or tissue chopper

-

Artificial cerebrospinal fluid (aCSF), standard and recording formulations

-

Intracellular solution (e.g., K-gluconate based for current-clamp, Cs-based for voltage-clamp)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators

-

Borosilicate glass capillaries for patch pipettes

-

This compound stock solution

-

Pharmacological agents to isolate specific currents (e.g., CNQX, AP5, bicuculline)

Procedure:

-

Slice Preparation:

-

Anesthetize the animal (e.g., rat or mouse) and perfuse transcardially with ice-cold, oxygenated (95% O2/5% CO2) aCSF.

-

Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired region (e.g., hippocampus) using a vibratome in ice-cold aCSF.

-

Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

-

-

Recording Setup:

-

Transfer a slice to the recording chamber and perfuse continuously with oxygenated aCSF at a rate of 1-2 ml/min.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

-

Visually identify a neuron for recording using an upright microscope with DIC optics.

-

-

Establishing a Whole-Cell Recording:

-

Approach the selected neuron with the patch pipette while applying positive pressure.

-

Once the pipette tip touches the cell membrane, release the positive pressure to form a Giga-ohm seal (resistance > 1 GΩ).

-

Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

-

-

Data Acquisition:

-

To record GABAB receptor-mediated IPSCs:

-

Block GABAA, AMPA, and NMDA receptors using appropriate antagonists (e.g., bicuculline, CNQX, and AP5).

-

In voltage-clamp mode, hold the neuron at a depolarized potential (e.g., -50 mV) to increase the driving force for K+ ions.

-

Stimulate afferent fibers to evoke synaptic responses. The slow, outward current is the GABAB-mediated IPSC.

-

-

To study the effect of this compound:

-

Establish a stable baseline recording of the synaptic currents of interest.

-

Bath-apply this compound at the desired concentration(s).

-

Record the changes in amplitude, kinetics (rise and decay times), and frequency of the synaptic currents.

-

-

-

Data Analysis:

-

Analyze the recorded currents using appropriate software to quantify the effects of this compound on the measured parameters.

-

Microiontophoresis

This technique allows for the localized application of charged molecules like this compound onto the surface of a neuron in vivo or in vitro.

Materials:

-

Multi-barreled micropipettes

-

Microiontophoresis pump/current generator

-

Solutions of this compound and other relevant drugs (e.g., GABA, glutamate)

-

Extracellular recording electrode and amplifier (for in vivo studies)

Procedure:

-

Pipette Preparation:

-

Pull multi-barreled glass micropipettes.

-

Fill the barrels with the desired solutions. One barrel should contain this compound, and others can contain agonists (like GABA) or be used for recording.

-

-

Application:

-

Position the tip of the micropipette close to the neuron of interest.

-

Apply a retaining current (opposite polarity to the drug's charge) to prevent leakage of the drug from the pipette tip.

-

To apply the drug, pass a small ejecting current (same polarity as the drug's charge) through the barrel containing this compound.

-

-

Recording and Analysis:

-

Simultaneously record the neuronal activity (e.g., firing rate) using an extracellular electrode.

-

Observe the effect of the iontophoretically applied this compound on the neuron's response to agonists or its spontaneous activity.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

GABAB Receptor Signaling Pathway

Caption: GABAB receptor signaling pathways at presynaptic and postsynaptic terminals.

Experimental Workflow for Characterizing this compound Effects

Caption: A typical experimental workflow for studying this compound using electrophysiology.

Conclusion

This compound is an indispensable pharmacological tool for elucidating the physiological and pathological roles of GABAB receptors. Its ability to selectively block GABAB-mediated inhibition allows for the precise dissection of its contribution to neuronal excitability, synaptic plasticity, and network oscillations. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further understanding the complex interplay between GABAergic inhibition and neuronal function, and to explore the therapeutic potential of modulating this system.

References

- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 4. The GABAB receptor antagonist, CGP-35348, inhibits paired-pulse disinhibition in the rat dentate gyrus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The selective GABAB antagonist CGP-35348 blocks spike-wave bursts in the cholesterol synthesis rat absence epilepsy model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CGP 35348, GABAB Receptor Antagonist, Has a Potential to Improve Neuromuscular Coordination and Spatial Learning in Albino Mouse following Neonatal Brain Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of the GABAB antagonist CGP 35348 on sleep-wake states, behaviour, and spike-wave discharges in old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Pro-Epileptic Actions of CGP35348: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP35348, a selective antagonist of the GABAB receptor, has been instrumental in elucidating the complex role of GABAB-mediated inhibition in neuronal excitability and epileptogenesis. While GABAB receptor agonists are generally considered to have anticonvulsant properties, the blockade of these receptors by this compound has been shown to exert pro-epileptic effects in various experimental models. This technical guide provides an in-depth overview of the pro-epileptic actions of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the mechanisms of epilepsy and exploring novel therapeutic targets.

Introduction: The Role of GABAB Receptors in Epilepsy

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its actions are mediated by two main classes of receptors: ionotropic GABAA receptors and metabotropic GABAB receptors. GABAB receptors are G-protein coupled receptors that, upon activation, lead to a slow and prolonged inhibition of neuronal activity. This is primarily achieved through the activation of inwardly rectifying potassium (K+) channels, leading to hyperpolarization, and the inhibition of voltage-gated calcium (Ca2+) channels, which reduces neurotransmitter release from presynaptic terminals.

The role of GABAB receptors in epilepsy is multifaceted. While activation of these receptors generally leads to a reduction in neuronal excitability, suggesting an anticonvulsant role, studies using antagonists like this compound have revealed a more complex picture. Blockade of GABAB receptors can, under certain conditions, lead to an increase in network excitability and the generation or exacerbation of seizure-like activity. This paradoxical pro-epileptic effect highlights the critical role of tonic GABAB-mediated inhibition in maintaining the delicate balance between excitation and inhibition in neuronal circuits.

Pro-Epileptic Effects of this compound: Quantitative Data

The pro-epileptic actions of this compound have been documented in a variety of in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Pro-Epileptic Effects of this compound on Hippocampal Slices

| Parameter | Epilepsy Model | This compound Concentration | Observed Effect | Reference |

| Frequency of Spontaneous Epileptiform Bursts | Penicillin (1.2 mM), Bicuculline (5 µM), or Low Mg2+ (0.1 mM) in Rat Hippocampal CA3 | 100 µM | Moderate increase in 50-75% of slices.[1] | [1] |

| Duration of Paroxysmal Depolarization | Bicuculline (10 µM) in Rat Hippocampal CA1 Pyramidal Cells | 100 µM | Increased duration of evoked epileptiform bursts.[1] | [1] |

| Early Afterhyperpolarization | Bicuculline (10 µM) in Rat Hippocampal CA1 Pyramidal Cells | 100 µM | Reduced.[1] | [1] |

Table 2: In Vivo Pro-Epileptic Effects of this compound in Rodent Models

| Parameter | Epilepsy Model | Animal Model | This compound Dose | Observed Effect | Reference |

| Number of Convulsing Mice | Isoniazid Pretreatment | Mice | 300 mg/kg, i.p. | Significantly increased.[1] | [1] |

| Seizure Threshold | Low-Frequency Cortical Stimulation | Immature Rats (12, 18, and 25 days old) | 200 mg/kg | Decreased threshold for spike-and-wave afterdischarges and clonic seizures.[2] | [2] |

| Duration of Afterdischarges (ADs) | Low-Frequency Cortical Stimulation | Immature Rats (18 days old) | 50, 100, and 200 mg/kg | Markedly increased.[2] | [2] |

| Latency to First Ictal Episode | Cortical Application of Bicuculline | Adult Rats | 100 mg/kg, i.p. | Decreased.[3] | [3] |

| Duration of Ictal Episodes | Cortical Application of Bicuculline | Adult Rats | 200 mg/kg, i.p. | Increased.[3] | [3] |

Note: While some studies report "moderate" or "marked" increases, precise quantitative values with statistical analysis are not always available in the cited literature.

Contrasting Effects: Anti-Absence Seizure Activity of this compound

Interestingly, in a genetic rat model of absence epilepsy, this compound has been shown to have anticonvulsant effects, highlighting the model-dependent actions of GABAB receptor modulation.

Table 3: Anti-Absence Seizure Effects of this compound in a Rat Model

| Parameter | Epilepsy Model | Animal Model | This compound Dose (i.p.) | Observed Effect | Reference |

| Mean Spike-Wave Burst Time (seconds per 4 hours) | Cholesterol Synthesis Inhibitor Model | Rats | Vehicle | 93.5 +/- 106.5 | [4] |

| 10 mg/kg | 69.9 +/- 79.7 | [4] | |||

| 25 mg/kg | 30.8 +/- 46.9 | [4] | |||

| 100 mg/kg | 15.2 +/- 54 (mean 84% reduction) | [4] |

Signaling Pathways and Mechanisms of Action

The pro-epileptic effects of this compound stem from its blockade of GABAB receptors, which disrupts the normal inhibitory tone in neuronal circuits. The following diagram illustrates the canonical GABAB receptor signaling pathway and how its antagonism by this compound can lead to a state of hyperexcitability.

Caption: GABAB Receptor Signaling and the Impact of this compound.

By blocking both presynaptic and postsynaptic GABAB receptors, this compound leads to:

-

Increased Neurotransmitter Release: Blockade of presynaptic autoreceptors prevents the feedback inhibition of neurotransmitter release, leading to an increase in the synaptic concentration of GABA and other neurotransmitters.

-

Reduced Postsynaptic Inhibition: Blockade of postsynaptic receptors prevents the G-protein mediated activation of GIRK channels, thereby reducing the slow inhibitory postsynaptic potential (IPSP) and making the neuron more susceptible to depolarization.

-

Disinhibition of Adenylyl Cyclase: The inhibition of adenylyl cyclase by the Gαi/o subunit is relieved, potentially altering intracellular signaling cascades that influence neuronal excitability.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for in vitro and in vivo studies investigating the effects of this compound.

In Vitro Hippocampal Slice Electrophysiology

This protocol describes the preparation of acute hippocampal slices and the induction of epileptiform activity for testing the effects of this compound.

Caption: Workflow for In Vitro Hippocampal Slice Electrophysiology.

Key Reagents and Equipment:

-

Vibratome

-

Dissection tools

-

Incubation and recording chambers

-

Perfusion system

-

Electrophysiology rig (amplifier, digitizer, micromanipulators)

-

Glass microelectrodes

-

Artificial Cerebrospinal Fluid (aCSF) components

-

Pro-convulsant agents (e.g., penicillin, bicuculline)

-

This compound

In Vivo Electrically-Induced Seizure Model

This protocol outlines the procedure for inducing and recording cortical afterdischarges in rodents to assess the pro-convulsant effects of this compound.

Caption: Workflow for In Vivo Electrically-Induced Seizure Model.

Key Equipment and Reagents:

-

Stereotaxic frame

-

Anesthesia machine

-

Surgical drill and instruments

-

Stimulating and recording electrodes

-

Electrophysiology recording system (ECoG)

-

Stimulator

-

This compound

-

Vehicle (e.g., saline)

Conclusion

The GABAB receptor antagonist this compound serves as a critical pharmacological tool for investigating the role of GABAB-mediated inhibition in neuronal excitability. The evidence clearly demonstrates that while its effects can be model-dependent, this compound predominantly exhibits pro-epileptic actions by disrupting the delicate inhibitory control exerted by GABAB receptors. This leads to a state of neuronal hyperexcitability, facilitating the generation and propagation of seizure activity. A thorough understanding of these mechanisms, aided by the quantitative data and experimental protocols outlined in this guide, is essential for the continued exploration of GABAB receptors as potential therapeutic targets in epilepsy and related neurological disorders. Future research should aim to provide more detailed quantitative analyses of the pro-epileptic effects of GABAB antagonists and further delineate the specific neuronal circuits and downstream signaling pathways involved.

References

- 1. GABAB receptors in various in vitro and in vivo models of epilepsy: a study with the GABAB receptor blocker CGP 35348 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABA-B receptor antagonist CGP 35348 interferes with an arrest of cortical epileptic afterdischarges in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABA-B receptor antagonist CGP 35348 interferes with an arrest of cortical epileptic afterdischarges in developing rats [ouci.dntb.gov.ua]

- 4. The selective GABAB antagonist CGP-35348 blocks spike-wave bursts in the cholesterol synthesis rat absence epilepsy model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of CGP35348 on Sleep Architecture and Spike-Wave Discharges: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CGP35348, a selective antagonist of the GABA-B receptor, has demonstrated significant effects on both sleep architecture and the occurrence of spike-wave discharges (SWDs), a hallmark of absence epilepsy. This technical guide synthesizes the current understanding of this compound's pharmacological actions, presenting key quantitative data from preclinical studies, detailing experimental methodologies, and illustrating the underlying neurobiological pathways. The evidence suggests a dual therapeutic potential for this compound and similar GABA-B antagonists in conditions characterized by disturbed sleep and certain forms of epilepsy.

Introduction to this compound and the GABA-B Receptor

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting through two main receptor subtypes: GABA-A and GABA-B. W[1][2]hile GABA-A receptor agonists are well-known for their sedative-hypnotic effects, the role of GABA-B receptors in regulating sleep and neuronal excitability is more complex. C[1][3][4]GP35348 is a selective, brain-penetrant antagonist of GABA-B receptors, making it a valuable pharmacological tool for elucidating the function of these receptors. B[5][6][7][8][9]y blocking the inhibitory effects of endogenous GABA at the GABA-B receptor, this compound can modulate neuronal activity and alter brain states, including sleep and wakefulness, and pathological neuronal oscillations such as spike-wave discharges.

[10][11][12]### 2. Effects on Sleep Architecture

Preclinical studies in rodent models have demonstrated that this compound can significantly alter sleep architecture. The primary findings indicate a promotion of both REM (Rapid Eye Movement) and NREM (Non-REM) sleep, a notable effect given the scarcity of pharmacological agents that enhance REM sleep.

[10][12]#### 2.1. Quantitative Data on Sleep Parameters

The following tables summarize the key quantitative findings from a study investigating the effects of this compound on sleep in old rats.

Table 1: Effect of this compound on Sleep Duration (3-hour recording period)

[10][12]| Treatment Group | Dose (mg/kg, i.p.) | Total Sleep Duration (min) | NREM Sleep Duration (min) | REM Sleep Duration (min) | |---|---|---|---|---| | Saline (Control) | - | 75.3 ± 5.2 | 68.9 ± 4.8 | 6.4 ± 0.9 | | this compound | 100 | 92.1 ± 6.1* | 82.3 ± 5.5* | 9.8 ± 1.3* | | this compound | 300 | 105.4 ± 7.3** | 93.1 ± 6.8** | 12.3 ± 1.8** | | this compound | 900 | 88.7 ± 8.1 | 79.5 ± 7.4 | 9.2 ± 1.5 |

*p < 0.05, **p < 0.01 compared to saline control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on REM Sleep Latency

[10][12]| Treatment Group | Dose (mg/kg, i.p.) | REM Sleep Latency (min) | |---|---|---| | Saline (Control) | - | 45.2 ± 3.8 | | this compound | 100 | 32.1 ± 4.1* | | this compound | 300 | 25.6 ± 3.5** | | this compound | 900 | 35.8 ± 4.5 |

*p < 0.05, **p < 0.01 compared to saline control. Data are presented as mean ± SEM.

It is important to note that one study reported a decrease in slow-wave sleep and an increase in waking at a dose of 100 mg/kg, highlighting the potential for dose-dependent effects.

[13]#### 2.2. Experimental Protocol: Sleep Architecture Analysis in Rats

-

Animal Model: Old Wistar rats were used, as this model exhibits naturally occurring spike-wave discharges. *[10][12] Surgical Implantation: Animals were chronically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording under general anesthesia. EEG electrodes were placed over the cortex, and EMG electrodes were inserted into the neck musculature. *[10][12] Drug Administration: this compound was administered intraperitoneally (i.p.) at doses of 100, 300, and 900 mg/kg. A saline-injected group served as the control. *[10][12] Recording: Following a recovery period, EEG and EMG signals were recorded for a 3-hour period immediately after injection. *[10][12] Data Analysis: Sleep-wake states (wakefulness, NREM sleep, REM sleep) were visually scored from the EEG and EMG recordings in 30-second epochs based on standard criteria. Quantitative analysis was then performed to determine the duration of each state and the latency to the first REM sleep episode.

[10][12]### 3. Effects on Spike-Wave Discharges

This compound has a pronounced suppressive effect on spike-wave discharges, which are the electrophysiological signature of absence seizures. T[10][11][12]his anti-epileptic activity has been demonstrated in various animal models of absence epilepsy.

Quantitative Data on Spike-Wave Discharges

The following table summarizes the dose-dependent reduction in spike-wave burst duration in a rat model of absence epilepsy.

Table 3: Effect of this compound on Spike-Wave Burst Duration (4-hour recording period)

[11]| Treatment Group | Dose (mg/kg, i.p.) | Mean Burst Time (seconds) | |---|---|---| | Vehicle (Control) | 0 | 93.5 ± 106.5 | | this compound | 10 | 69.9 ± 79.7 | | this compound | 25 | 30.8 ± 46.9 | | this compound | 100 | 15.2 ± 54.0 |